molecular formula C24H18Cl2N4 B10854559 TD52 (dihydrochloride)

TD52 (dihydrochloride)

Cat. No.: B10854559
M. Wt: 433.3 g/mol
InChI Key: PACBAUWYKBMOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TD52 (dihydrochloride) is a derivative of Erlotinib and is known for its potent inhibitory effects on cancerous protein phosphatase 2A (CIP2A). This compound is orally active and has shown significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC) cells .

Preparation Methods

TD52 (dihydrochloride) is synthesized through a series of chemical reactions starting from Erlotinib. . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the cycloaddition reaction.

Chemical Reactions Analysis

TD52 (dihydrochloride) undergoes several types of chemical reactions:

Common reagents used in these reactions include copper catalysts, Azide-containing molecules, and reducing agents. The major products formed from these reactions are typically cycloaddition products and reduced derivatives .

Mechanism of Action

TD52 (dihydrochloride) exerts its effects by inhibiting the cancerous protein phosphatase 2A (CIP2A). It mediates the apoptotic effect in TNBC cells by regulating the CIP2A/PP2A/p-Akt signaling pathway. The compound indirectly reduces CIP2A by disturbing the binding of Elk1 to the CIP2A promoter . This disruption leads to the downregulation of CIP2A and subsequent induction of apoptosis in cancer cells .

Properties

Molecular Formula

C24H18Cl2N4

Molecular Weight

433.3 g/mol

IUPAC Name

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine;dihydrochloride

InChI

InChI=1S/C24H16N4.2ClH/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23;;/h1-2,5-16H,(H,25,27)(H,26,28);2*1H

InChI Key

PACBAUWYKBMOLH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C.Cl.Cl

Origin of Product

United States

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